N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is a synthetic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide typically involves the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride under controlled conditions. The reaction is carried out in a microreactor system to optimize the reaction kinetics and yield . The process involves selective acylation, which is crucial due to the different chemical environments of the amine groups in the starting material .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and scalability. The use of microreactor systems allows for precise control over reaction parameters, leading to efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Scientific Research Applications
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide can be compared with other oxazole derivatives, such as:
N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride: This compound has similar structural features but different functional groups, leading to distinct biological activities.
2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: This compound has a more complex structure and is used in different applications.
Properties
Molecular Formula |
C18H16N2O3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H16N2O3/c1-13-7-9-14(10-8-13)16-11-18(23-20-16)19-17(21)12-22-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,19,21) |
InChI Key |
KFNFYYFNJQNCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.